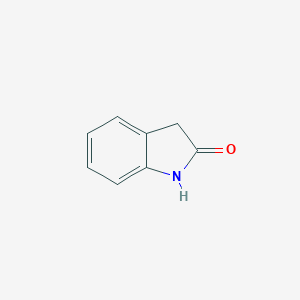
Desmethyldoxepin hydrochloride, (E)-
Übersicht
Beschreibung
Desmethyldoxepin hydrochloride, (E)-, also known as Nordoxepin hydrochloride, is a compound that is closely related to Doxepin . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The (E)-Desmethyldoxepin is a major active metabolite of the tricyclic antidepressant Doxepin .
Molecular Structure Analysis
The molecular formula of Desmethyldoxepin hydrochloride, (E)-, is C18H20ClNO . The molecular weight is 301.8 g/mol . The IUPAC name is (3 E )-3- (6 H -benzo [c] 1benzoxepin-11-ylidene)- N -methylpropan-1-amine;hydrochloride . The InChI is InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14 (15)13-20-18-11-5-4-9-17 (16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; .
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Measurement of E- and Z-doxepin
- Summary of the Application: This research focused on the stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites .
- Methods of Application: The antidepressant drug doxepin (DOX, an 85:15% mixture of E-Z stereoisomers), its principal metabolites E- and Z-N-desmethyldoxepin (desDOX) and ring-hydroxylated metabolites were extracted from alkalinised incubation mixtures . Two methods were used for extraction: 9:1 hexane-propan-2-ol (method 1) or 1:1 hexane-dichloromethane (method 2), derivatised with trifluoroacetic anhydride and analysed by GC-MS with selected ion monitoring .
- Results or Outcomes: Both methods were suitable for the analysis of individual desDOX isomers as indicated by correlation coefficients of ≥0.999 for calibration curves constructed between 50 and 2500 nM, and good within-day precision at 125 nM (C.V. ≤14%) and 1000 nM (C.V. ≤8%) .
2. LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin
- Summary of the Application: This research aimed to develop a reversed phase HPLC method able to separate and analyze Doxepin and its metabolites successfully and in a short amount of time .
- Methods of Application: An LC-MS/MS method was used to separate Doxepin and its metabolite by utilizing Kinetex 2.6 µm Biphenyl and Luna Omega 1.6 µm C18 columns . The Kinetex Biphenyl column provided separation for Doxepin and its primary metabolite through a mixture of pi-pi and polar interactions .
- Results or Outcomes: The higher efficiency provided by the core-shell particle morphology resulted in narrow peaks and increased MS sensitivity . Depending on the mobile phase used, there was a shift in elution order observed .
3. Antidepressant and Anxiolytic Properties
- Summary of the Application: Desmethyldoxepin hydrochloride, also known as Nordoxepin, is the major active metabolite of the tricyclic antidepressant (TCA) doxepin (Sinequan). It has been found to play a significant role in the antidepressant effects of doxepin .
- Methods of Application: The antidepressant and anxiolytic properties of Desmethyldoxepin hydrochloride are achieved through its action as a potent and selective inhibitor of norepinephrine reuptake .
- Results or Outcomes: The demethylated variants of tertiary amine TCAs like doxepin are much more potent inhibitors of norepinephrine reuptake, less potent inhibitors of serotonin reuptake, and less potent in their antiadrenergic, antihistamine, and anticholinergic activities .
4. Management of Pruritus
- Summary of the Application: Topical doxepin is approved for short-term (up to 8 days) management of moderate pruritus in adult patients with atopic dermatitis, pruritus or lichen simplex chronicus .
- Methods of Application: Doxepin hydrochloride cream, 5% is applied topically to the affected area for the management of pruritus .
- Results or Outcomes: The application of doxepin hydrochloride cream can provide relief from itching associated with certain skin conditions .
5. Management of Neuropathic Pain
- Summary of the Application: Off-label, doxepin is used topically for the management of neuropathic pain .
- Methods of Application: Doxepin hydrochloride cream, 5% is applied topically to the affected area for the management of neuropathic pain .
- Results or Outcomes: The application of doxepin hydrochloride cream can provide relief from neuropathic pain .
6. Treatment of Depression and/or Anxiety
- Summary of the Application: Desmethyldoxepin hydrochloride is used for the treatment of depression and/or anxiety . This includes depression and/or anxiety associated with different conditions, including alcoholism, organic disease, and manic-depressive disorders .
- Methods of Application: The treatment involves oral administration of the drug . The dosage and duration of treatment depend on the severity of the condition and the patient’s response to the medication .
- Results or Outcomes: Patients treated with Desmethyldoxepin hydrochloride have shown significant improvement in their symptoms of depression and anxiety .
7. Treatment of Psychotic Depressive Disorders
- Summary of the Application: Desmethyldoxepin hydrochloride is used for the treatment of psychotic depressive disorders with associated anxiety .
- Methods of Application: The treatment involves oral administration of the drug . The dosage and duration of treatment depend on the severity of the condition and the patient’s response to the medication .
- Results or Outcomes: Patients treated with Desmethyldoxepin hydrochloride have shown significant improvement in their symptoms of psychotic depressive disorders .
Zukünftige Richtungen
The future directions for research on Desmethyldoxepin hydrochloride, (E)-, could involve further investigation into its pharmacological properties and therapeutic efficacy. There is potential for further exploration of its role as a metabolite of Doxepin and its impact on the treatment of conditions such as depression, anxiety, and insomnia .
Eigenschaften
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-QFHYWFJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196369 | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyldoxepin hydrochloride, (E)- | |
CAS RN |
4504-96-5, 2887-91-4 | |
| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




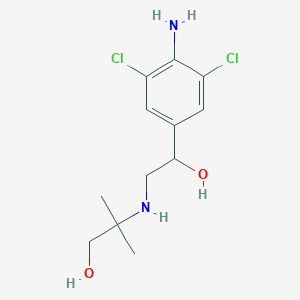
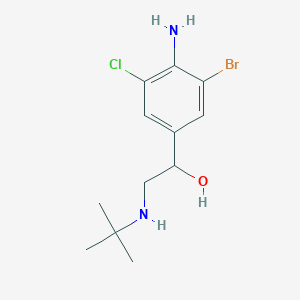
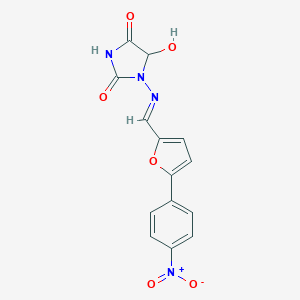

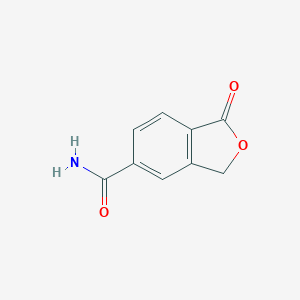
![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

